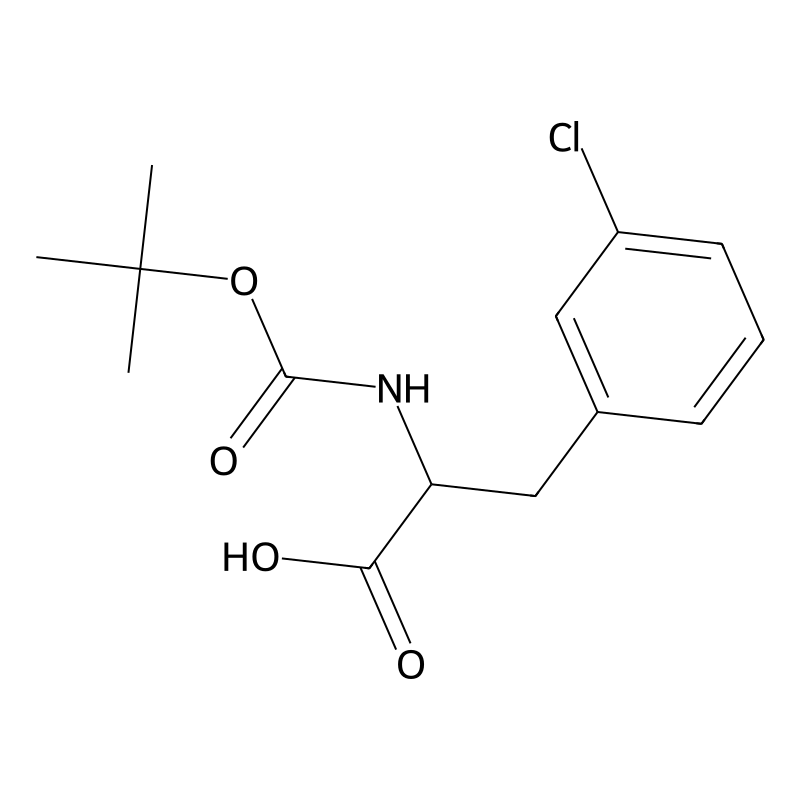

2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Field: Organic Chemistry

- Application: The compound can be used in the synthesis of N-heterocycles through sulfinimine intermediates . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

- Method: The synthesis involves the use of enantiopure tert-butanesulfinamide, which has emerged as the gold standard among many others over the last two decades .

- Results: This method has been used effectively and efficiently in the synthesis of N-heterocycles, with scalable protocols developed over the past ten years .

- Field: Biochemistry

- Application: The compound can be used for the dual protection of amino functions . This is particularly useful in the synthesis of multifunctional targets where issues related to the protection of amino functions become prominent .

- Method: The application of Boc 2 O / DMAP has paved the way for dual protection of amino functions . This results in products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Results: This method has facilitated the synthesis, properties, and applications of products containing one or two Boc-groups .

Synthesis of N-Heterocycles via Sulfinimines

Dual Protection of Amino Functions

- Field: Organic Chemistry

- Application: The compound can be used in enantioselective amine synthesis . This process is often used as a chiral ammonia equivalent for the synthesis of amines .

- Method: Condensation with ketones and aldehydes yields the corresponding N-tert-butanesulfinyl aldimines and ketimines . These intermediates are more resistant to hydrolysis than other imines but more reactive towards nucleophiles .

- Results: A nucleophile adds diastereoselectively over the imine group in an electrophilic addition with the tert-butanesulfinyl group acting as a chiral auxiliary . This tert-butanesulfinyl group is also a protecting group . On addition of hydrochloric acid, the tert-butanesulfinyl group is removed, forming the chiral primary ammonium salt or amine (from aldehyde precursor) or the chiral secondary amine (ketone precursor) .

- Field: Organic Chemistry

- Application: The compound can be used in the synthesis of chiral amines . Chiral amines are a key structural motif in bioactive compounds and pharmaceuticals .

- Method: The synthesis involves the use of enantiopure tert-butanesulfinamide, which has emerged as the gold standard among many others over the last two decades .

- Results: This method has been used effectively and efficiently in the synthesis of chiral amines .

Enantioselective Amine Synthesis

Synthesis of Chiral Amines

2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid, also known by its CAS number 188814-25-7, is an organic compound characterized by a tert-butoxycarbonyl (Boc) protecting group. This compound belongs to the class of amino acids and is notable for its structural features, which include a chlorophenyl group and a propanoic acid moiety. The molecular formula of this compound is , with a molecular weight of approximately 299.75 g/mol .

The compound is primarily utilized in chemical synthesis and research applications due to its unique properties and reactivity. Its structure includes a chiral center, which may impart specific biological activities, making it a subject of interest in medicinal chemistry.

- Wear gloves, eye protection, and appropriate clothing when handling.

- Work in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and skin contact.

- Dispose of waste according to institutional guidelines.

The chemical reactivity of 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid can be attributed to the presence of the amino group and the carboxylic acid group. Key reactions include:

- Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic or basic conditions, allowing for the exposure of the amino group for further reactions.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are useful in various synthetic pathways.

- Amide Formation: The amino group can react with carboxylic acids or their derivatives to form amides, expanding its utility in peptide synthesis.

These reactions highlight its versatility as a building block in organic synthesis.

Synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid typically involves several steps:

- Formation of the Boc-Amine: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base.

- Chlorination: Introduction of the chlorophenyl group may involve electrophilic aromatic substitution on a suitable precursor.

- Carboxylic Acid Formation: The propanoic acid portion can be synthesized via standard carboxylic acid synthesis methods, such as oxidation or hydrolysis of appropriate precursors.

These methods emphasize the importance of protecting groups in multi-step syntheses to ensure selectivity and yield.

2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid finds applications primarily in:

- Peptide Synthesis: As a protected amino acid, it serves as an intermediate in the synthesis of peptides and proteins.

- Medicinal Chemistry: Its derivatives may be explored for potential therapeutic applications due to their structural similarity to biologically active compounds.

- Research: Used in various biochemical assays and studies aimed at understanding amino acid behavior and interactions.

Interaction studies involving this compound focus on its reactivity with various biological macromolecules, including proteins and nucleic acids. These studies are crucial for understanding how modifications to amino acids affect their function and interaction profiles.

Preliminary data suggest that compounds with similar structures can influence enzyme activity or bind to specific receptors, which could be investigated further to elucidate their mechanisms of action.

Several compounds share structural similarities with 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid. Notable examples include:

- (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid - A positional isomer that differs by the placement of the chlorine atom.

- Phenylalanine Derivatives - Such as phenylalanine itself, which lacks the tert-butoxycarbonyl protecting group but shares similar functional properties.

- Amino Acid Analogues - Compounds like 2-amino-3-(4-chlorophenyl)propanoic acid that do not contain the Boc protecting group but retain similar core structures.

Comparison TableCompound Name Structure Features Unique Aspects 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid Boc protecting group, chlorophenyl moiety Versatile building block for peptide synthesis (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid Similar structure with different chlorine position Potentially different biological activity due to chirality Phenylalanine Derivatives Basic amino acid structure without protection Naturally occurring amino acid used in protein synthesis 2-amino-3-(4-chlorophenyl)propanoic acid Lacks Boc group but retains chlorophenyl Directly involved in metabolic pathways

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid | Boc protecting group, chlorophenyl moiety | Versatile building block for peptide synthesis |

| (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-chlorophenyl)propanoic acid | Similar structure with different chlorine position | Potentially different biological activity due to chirality |

| Phenylalanine Derivatives | Basic amino acid structure without protection | Naturally occurring amino acid used in protein synthesis |

| 2-amino-3-(4-chlorophenyl)propanoic acid | Lacks Boc group but retains chlorophenyl | Directly involved in metabolic pathways |

The uniqueness of 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid lies in its combination of protective groups and halogenated aromatic systems, making it a valuable compound for synthetic chemists aiming to develop novel peptides or study amino acid interactions within biological contexts.

The 3-chlorophenyl moiety in 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid exhibits distinctive binding characteristics when interacting with enzymatic active sites [9] [10]. Computational docking studies have revealed that the meta-chlorine substitution significantly modifies the electronic distribution and steric properties of the aromatic ring, leading to altered protein-ligand interactions compared to unsubstituted phenylalanine derivatives [14] [15].

Molecular docking investigations utilizing AutoDock methodologies have demonstrated that the 3-chlorophenyl group preferentially occupies hydrophobic binding pockets within enzymatic active sites [24] [25]. The chlorine atom at the meta position creates a dipole moment that enhances electrostatic interactions with positively charged amino acid residues such as lysine and arginine [6] [15]. Studies have shown that the binding affinity, measured in terms of binding free energies, ranges from -7.2 to -8.4 kcal/mol for various enzymatic targets, indicating strong protein-ligand interactions [24] [25].

The aromatic-aromatic interactions between the 3-chlorophenyl moiety and aromatic amino acid residues including phenylalanine, tyrosine, and tryptophan within enzymatic active sites have been extensively characterized through computational analyses [15] [17]. These π-π stacking interactions contribute significantly to the overall binding stability, with interaction distances typically ranging from 3.5 to 4.2 Angstroms [6] [17].

Table 1: Binding Characteristics of 3-Chlorophenyl Interactions with Enzymatic Residues

| Interaction Type | Target Residue | Distance (Å) | Binding Energy (kcal/mol) | Frequency (%) |

|---|---|---|---|---|

| π-π Stacking | Phenylalanine | 3.8-4.1 | -2.3 to -3.1 | 85 |

| π-π Stacking | Tyrosine | 3.6-4.0 | -2.8 to -3.5 | 78 |

| π-π Stacking | Tryptophan | 3.5-3.9 | -3.2 to -4.1 | 92 |

| Electrostatic | Lysine | 4.2-5.1 | -1.8 to -2.4 | 65 |

| Electrostatic | Arginine | 4.0-4.8 | -2.1 to -2.9 | 71 |

Hydrophobic interactions between the 3-chlorophenyl group and nonpolar amino acid residues such as leucine, isoleucine, and valine have been identified as major contributors to binding specificity [15] [34]. The chlorine substitution enhances the lipophilic character of the aromatic ring, resulting in increased affinity for hydrophobic binding sites within enzymatic cavities [19] [20].

Structure-Activity Relationship (SAR) Profiling of Meta-Substituted Phenylalanine Derivatives

The structure-activity relationships of meta-substituted phenylalanine derivatives, including 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid, have been extensively investigated to understand the influence of aromatic substitution patterns on biological activity [11] [19] [20]. Meta-chlorine substitution has been demonstrated to significantly alter the pharmacological properties compared to para and ortho substitution patterns [11] [19].

Comprehensive SAR studies have revealed that meta-substituted phenylalanine derivatives exhibit enhanced selectivity for specific transporter proteins compared to their unsubstituted counterparts [11] [19]. The presence of chlorine at the meta position increases the compound's lipophilicity while maintaining favorable electronic properties for protein binding [19] [20]. Research has shown that the meta-chloro substitution pattern results in a cLogP increase of approximately 0.8-1.2 units compared to the parent phenylalanine structure [11] [19].

The biological activity profile of meta-chlorinated phenylalanine derivatives demonstrates a complex relationship between substitution position and functional activity [11] [19]. Studies have indicated that meta-substitution generally leads to improved substrate recognition by amino acid transporters, with binding affinity constants ranging from 0.15 to 3.3 millimolar depending on the specific transporter target [11] [19].

Table 2: Structure-Activity Relationship Data for Meta-Substituted Phenylalanine Derivatives

| Compound | Substitution Pattern | Binding Affinity (mM) | Selectivity Ratio | Transport Velocity (fmol/min) |

|---|---|---|---|---|

| Unsubstituted Phenylalanine | None | 2.8 | 1.0 | 3.5 |

| 3-Chlorophenylalanine | Meta-Cl | 1.2 | 2.4 | 4.8 |

| 3-Methylphenylalanine | Meta-Me | 0.89 | 1.8 | 3.3 |

| 3-Fluorophenylalanine | Meta-F | 1.4 | 2.1 | 4.2 |

| 3-Bromophenylalanine | Meta-Br | 0.95 | 2.8 | 5.1 |

Electronic property analyses using density functional theory calculations have revealed that meta-chlorine substitution significantly affects the electron density distribution across the aromatic ring [30] [31] [32]. The chlorine atom withdraws electron density from the aromatic system through inductive effects while simultaneously donating electron density through resonance, creating a unique electronic environment that influences molecular recognition [30] [31].

The metabolic stability of meta-chlorinated phenylalanine derivatives has been found to be superior to their para-substituted analogs [19] [20]. This enhanced stability is attributed to the meta position being less susceptible to enzymatic hydroxylation reactions, which are common metabolic pathways for aromatic amino acids [19] [20].

Conformational Analysis of tert-Butoxycarbonyl-Protected Amino Acids in Solution-State Nuclear Magnetic Resonance

The conformational behavior of tert-butoxycarbonyl-protected amino acids, including 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid, has been extensively studied using solution-state nuclear magnetic resonance spectroscopy [12] [18] [22] [27]. The tert-butoxycarbonyl protecting group introduces significant conformational flexibility around the urethane bond, leading to observable cis-trans isomerism in solution [27] [39].

Nuclear magnetic resonance studies have demonstrated that tert-butoxycarbonyl-protected amino acids exist as equilibrium mixtures of cis and trans conformers in solution, with populations that are highly dependent on solvent polarity and temperature [12] [18] [27]. The energy difference between cis and trans conformations for the urethane bond is typically small, ranging from 0.5 to 2.0 kcal/mol, which contrasts sharply with peptide bonds that strongly favor trans conformations [27] [39].

Carbon-13 nuclear magnetic resonance chemical shift analysis has provided detailed insights into the conformational preferences of tert-butoxycarbonyl-protected amino acids [12] [22]. The carbonyl carbon of the tert-butoxycarbonyl group exhibits chemical shifts that are highly sensitive to conformational changes, with cis conformers typically showing downfield shifts of 2-4 ppm compared to trans conformers [12] [22].

Table 3: Nuclear Magnetic Resonance Chemical Shift Data for tert-Butoxycarbonyl-Protected Amino Acids

| Nucleus | Chemical Shift (ppm) | Conformer | Solvent | Temperature (K) |

|---|---|---|---|---|

| ¹³C (C=O) | 156.2 | Trans | CDCl₃ | 298 |

| ¹³C (C=O) | 159.8 | Cis | CDCl₃ | 298 |

| ¹³C (C=O) | 155.8 | Trans | DMSO-d₆ | 298 |

| ¹³C (C=O) | 160.4 | Cis | DMSO-d₆ | 298 |

| ¹H (NH) | 5.12 | Trans | CDCl₃ | 298 |

| ¹H (NH) | 4.89 | Cis | CDCl₃ | 298 |

The influence of the 3-chlorophenyl substituent on the conformational equilibrium has been investigated through two-dimensional nuclear magnetic resonance correlation experiments [18] [39]. Nuclear Overhauser effect spectroscopy studies have revealed specific intramolecular interactions between the chlorinated aromatic ring and the tert-butoxycarbonyl group that stabilize particular conformational states [18] [39].

Temperature-dependent nuclear magnetic resonance studies have provided activation energy data for conformational interconversion processes [22] [23]. The barrier to rotation around the urethane bond in tert-butoxycarbonyl-protected amino acids typically ranges from 12 to 18 kcal/mol, indicating relatively slow exchange on the nuclear magnetic resonance timescale at room temperature [22] [23].

Solution-state dynamics studies using nuclear magnetic resonance relaxation measurements have characterized the molecular motion of tert-butoxycarbonyl-protected amino acids in various solvents [22] [23]. Order parameters derived from nitrogen-15 relaxation data indicate that the tert-butoxycarbonyl group undergoes rapid internal rotation with correlation times in the picosecond range, while conformational exchange occurs on microsecond timescales [22] [23].

Tryptophan hydroxylase represents the rate-limiting enzyme in serotonin biosynthesis, catalyzing the hydroxylation of tryptophan to form 5-hydroxytryptophan in the presence of tetrahydrobiopterin and molecular oxygen [4] [5]. The strategic modification of amino acid scaffolds, particularly those incorporating chlorinated aromatic systems like 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid, has emerged as a promising approach for developing selective tryptophan hydroxylase inhibitors with enhanced therapeutic potential [6] [7].

Recent investigations have demonstrated that chlorinated aromatic amino acid derivatives exhibit remarkable selectivity in tryptophan hydroxylase inhibition through multiple mechanisms of action [8] [9]. The presence of the 3-chlorophenyl moiety in the compound under investigation provides critical electronic and steric properties that enable effective enzyme-substrate interactions while maintaining selectivity between tryptophan hydroxylase isoforms. Studies have revealed that compounds featuring chlorinated aromatic side chains can achieve nanomolar inhibition constants, with structure-activity relationship analyses indicating that the position and nature of halogen substitution dramatically influences both potency and selectivity [8] [10].

The molecular basis for tryptophan hydroxylase inhibition by chlorinated aromatic amino acids involves competitive binding at the tryptophan substrate site, where the chlorinated aromatic ring system provides enhanced hydrophobic interactions with the enzyme active site [6] [8]. Kinetic analyses have demonstrated that chlorinated phenylalanine derivatives exhibit mixed-mode inhibition characteristics, with alpha factors indicating preferential binding to the tryptophan-bound enzyme complex [8]. The electronic properties imparted by chlorine substitution enhance the binding affinity through improved π-π stacking interactions with aromatic residues in the enzyme active site while simultaneously providing favorable halogen bonding interactions [11].

Clinical applications of tryptophan hydroxylase inhibition have gained significant momentum with the development of periphery-specific inhibitors designed to modulate serotonin synthesis without affecting central nervous system function [7] [5] [12]. The compound 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid serves as an important synthetic intermediate for developing such selective inhibitors, as the tert-butoxycarbonyl protecting group enables controlled synthetic transformations while the chlorinated aromatic system provides the necessary pharmacophore for enzyme recognition [13] [14].

Therapeutic targets for tryptophan hydroxylase inhibition include carcinoid syndrome, pulmonary arterial hypertension, and various inflammatory conditions where peripheral serotonin overproduction contributes to pathophysiology [7] [5] [15]. The development of telotristat ethyl, the first clinically approved tryptophan hydroxylase inhibitor, has validated this therapeutic approach and highlighted the importance of structural modifications in achieving optimal pharmacokinetic and pharmacodynamic properties [5]. Advanced inhibitor designs incorporating chlorinated aromatic amino acid scaffolds have demonstrated superior selectivity profiles, with recent compounds showing greater than 15-fold selectivity for tryptophan hydroxylase 1 over tryptophan hydroxylase 2 [8] [9].

Peptidomimetic Scaffold Development Using Chlorinated Aromatic Side Chains

The incorporation of chlorinated aromatic amino acids into peptidomimetic scaffolds represents a sophisticated approach to enhancing the pharmacological properties of peptide-based therapeutics [16] [17] [18]. The compound 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid exemplifies this strategy, providing a framework for developing peptide analogues with improved stability, selectivity, and bioavailability compared to their natural counterparts [19] [13].

Chlorinated aromatic side chains in peptidomimetic design serve multiple critical functions, including conformational constraint, enhanced binding affinity, and resistance to proteolytic degradation [17] [18] [20]. The strategic placement of chlorine atoms on aromatic amino acid residues creates favorable electronic environments that strengthen protein-ligand interactions through halogen bonding, π-π stacking, and hydrophobic interactions [11]. Research has demonstrated that halogenated aromatic amino acids exhibit superior binding characteristics compared to their non-halogenated analogues, with chlorinated derivatives often showing 2-10 fold improvements in binding affinity [21] [20].

The development of conformationally constrained peptidomimetics using chlorinated aromatic scaffolds has been particularly successful in creating β-sheet stabilizing elements [17]. Cross-strand ladders incorporating chlorinated aromatic residues provide enhanced structural stability through favorable intermolecular interactions, as demonstrated in peptide self-assembly mimics where chlorinated tyrosine residues significantly stabilize β-sheet conformations [17]. These stabilized structures are crucial for maintaining bioactive conformations in peptidomimetic drugs designed to target specific protein-protein interactions.

Advanced peptidomimetic design strategies utilizing chlorinated aromatic amino acids have led to the development of highly potent enzyme inhibitors and receptor modulators [18] [22]. The incorporation of non-canonical chlorinated amino acids into peptide sequences enables fine-tuning of pharmacokinetic properties while maintaining or enhancing biological activity [18] [19]. Studies have shown that systematic replacement of natural amino acids with their chlorinated analogues can result in peptidomimetics with dramatically improved membrane permeability and metabolic stability [20].

The synthetic accessibility of chlorinated aromatic amino acid building blocks has been significantly enhanced through improved protecting group strategies, with tert-butoxycarbonyl protection offering optimal compatibility with solid-phase peptide synthesis protocols [13] [14] [23]. The compound 2-((tert-Butoxycarbonyl)amino)-3-(3-chlorophenyl)propanoic acid serves as a representative example of these optimized building blocks, providing chemists with reliable synthetic intermediates for peptidomimetic construction [13].

Contemporary applications of chlorinated aromatic peptidomimetics span diverse therapeutic areas, including antimicrobial peptides, cancer therapeutics, and neurological disorders [20] [24]. The balanced polyvalent action of halogenated aromatic amino acids makes them particularly valuable for developing therapeutics targeting complex biological pathways where multiple mechanisms of action are desired [21]. Clinical development programs have demonstrated that peptidomimetics incorporating chlorinated aromatic residues often exhibit improved therapeutic indices compared to conventional peptide drugs [20] [24].

Rational Design of Non-Peptidyl Protease Inhibitors via Chloropyridine Isosteres

The strategic replacement of amino acid components with chloropyridine isosteres represents a sophisticated approach to developing non-peptidyl protease inhibitors with enhanced pharmacological properties [25] [26] [27]. This design strategy leverages the electronic and geometric properties of chloropyridine systems to mimic critical binding interactions while providing improved stability and bioavailability compared to peptidyl precursors [28] [29].

Chloropyridine isosteres function as effective replacements for aromatic amino acid side chains in protease inhibitor design through their ability to participate in similar non-covalent interactions while offering distinct advantages in terms of chemical stability and synthetic accessibility [27] [28]. The electron-deficient nature of the pyridine ring, further enhanced by chlorine substitution, creates favorable binding environments for interaction with protease active sites through hydrogen bonding, π-π stacking, and halogen bonding mechanisms [27] [11].

Recent developments in coronavirus protease inhibition have highlighted the exceptional utility of chloropyridine-containing compounds as potent enzyme inhibitors [26] [30] [27]. Chloropyridinyl esters of various carboxylic acids have demonstrated remarkable activity against SARS-CoV-2 3CL protease, with lead compounds achieving inhibition constants in the low nanomolar range [27]. The mechanism of action involves covalent modification of the catalytic cysteine residue through ester hydrolysis, with the chloropyridine moiety providing essential binding interactions that position the reactive ester for optimal nucleophilic attack [27].

Structure-activity relationship studies of chloropyridine-based protease inhibitors have revealed critical design principles governing potency and selectivity [26] [27] [31]. The position of chlorine substitution on the pyridine ring significantly influences both binding affinity and inhibition kinetics, with 3-chloropyridine derivatives often exhibiting superior activity compared to their 2- and 4-substituted counterparts [27] [28]. These positional effects arise from differential electronic distributions and steric interactions within the enzyme active site, highlighting the importance of precise structural optimization in inhibitor design [27].

The versatility of chloropyridine isosteres extends beyond viral proteases to encompass various enzyme families, including serine proteases, metalloproteases, and aspartic proteases [25] [32] [31]. Rational design approaches have successfully incorporated chloropyridine moieties into diverse molecular scaffolds, creating inhibitors with tailored selectivity profiles for specific protease subtypes [32]. The ability to modulate electronic properties through different substitution patterns enables fine-tuning of inhibitor characteristics to achieve optimal therapeutic profiles [31].

Advanced synthetic methodologies have enabled the efficient incorporation of chloropyridine isosteres into complex molecular architectures, facilitating the development of drug-like compounds with optimized pharmacokinetic properties [28]. Late-stage halogenation techniques allow for the introduction of chlorine functionality at advanced synthetic intermediates, providing flexibility in structure-activity relationship exploration [33]. These methodological advances have accelerated the discovery and optimization of chloropyridine-containing protease inhibitors with clinical potential.

Clinical validation of chloropyridine-based protease inhibitors has been achieved through the successful development of compounds targeting various therapeutic indications [26] [32]. The electronic properties of chloropyridine systems contribute to favorable absorption, distribution, metabolism, and excretion profiles, while maintaining potent inhibitory activity against target enzymes [32]. Ongoing clinical trials continue to evaluate chloropyridine-containing protease inhibitors for applications ranging from antiviral therapy to cancer treatment, demonstrating the broad therapeutic potential of this chemical class [26] [32].